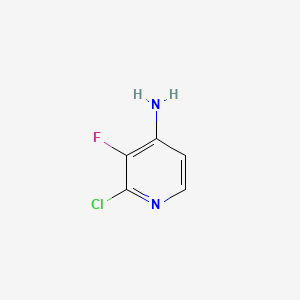

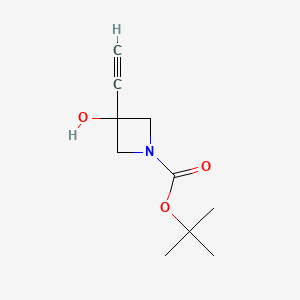

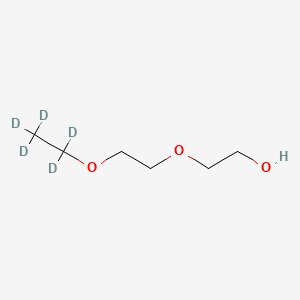

![molecular formula C12H11NO6S B597883 2-[(1,1-Dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]essigsäure CAS No. 197245-13-9](/img/structure/B597883.png)

2-[(1,1-Dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]essigsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-[(1,1-Dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]acetic acid” has a molecular formula of C12H11NO6S and a molecular weight of 297.281. It is also known as “2-Deoxy-2-({[(1,1-dioxido-1-benzothiophen-2-yl)methoxy]carbonyl}amino)-β-D-glucopyranose” with a molecular formula of C16H19NO9S .

Physical And Chemical Properties Analysis

Some physical properties of a related compound, “2-Deoxy-2-({[(1,1-dioxido-1-benzothiophen-2-yl)methoxy]carbonyl}amino)-β-D-glucopyranose”, include a density of 1.7±0.1 g/cm3, boiling point of 771.4±60.0 °C at 760 mmHg, and a flash point of 420.3±32.9 °C .Wirkmechanismus

2-[(1,1-Dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]acetic acid is a carboxylic acid with a sulfur-containing benzothiophene moiety. It is believed to act as an inhibitor of the enzyme cytochrome P450 2B6 (CYP2B6), which is involved in the metabolism of drugs. The exact mechanism of action is not fully understood, but it is believed that the sulfur-containing benzothiophene moiety of 2-[(1,1-Dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]acetic acid binds to the heme group of CYP2B6, thereby preventing the enzyme from catalyzing the metabolism of drugs.

Biochemical and Physiological Effects

2-[(1,1-Dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]acetic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the enzyme CYP2B6, which is involved in the metabolism of drugs. In addition, it has been shown to have anti-inflammatory and anti-tumor effects in various animal models. It has also been shown to have antioxidant and neuroprotective effects in vitro.

Vorteile Und Einschränkungen Für Laborexperimente

The main advantage of using 2-[(1,1-Dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]acetic acid in laboratory experiments is its availability in a variety of forms. It is available as a solid, a solution, or a powder. This makes it easy to use in a variety of experiments. However, one limitation of using this compound is that it is relatively expensive, which may limit its use in some experiments.

Zukünftige Richtungen

There are a number of potential future directions for research involving 2-[(1,1-Dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]acetic acid. These include further investigation of its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, it may be possible to use this compound as a starting material for the synthesis of other compounds with potential therapeutic applications. Finally, further research could be conducted to explore the potential use of this compound in materials science, nanotechnology, and other areas.

Synthesemethoden

2-[(1,1-Dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]acetic acid can be synthesized using a number of different methods. The most common method is to react 2-chlorobenzothiophene with acetic anhydride in the presence of an organic base, such as pyridine. This reaction yields the desired product in high yields and with good selectivity. Other methods for synthesizing 2-[(1,1-Dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]acetic acid include the use of an acid-catalyzed reaction of 2-chlorobenzothiophene with acetic anhydride, or by a base-catalyzed reaction of 2-chlorobenzothiophene with a mixture of acetic anhydride and pyridine.

Wissenschaftliche Forschungsanwendungen

Antibakterielle Aktivität

Der 1,2,4-Benzothiadiazin-1,1-dioxid-Ring, der Teil der Verbindung ist, soll eine antibakterielle Aktivität zeigen . Die an den Ring gebundenen funktionellen Gruppen sind für diese Aktivität verantwortlich .

Antivirale Aktivität

Verbindungen mit dem 1,2,4-Benzothiadiazin-1,1-dioxid-Ring wurden ebenfalls als antiviral wirksam befunden . Im Jahr 2006 wurde eine Reihe von 3-(1,1-Dioxo-2H-1,2,4-benzothiadiazin-3-yl)-4-hydroxy-2(1H)-chinolinonen als HCV-Polymerase-Inhibitoren beschrieben .

Antihypertensive Eigenschaften

Der 1,2,4-Benzothiadiazin-1,1-dioxid-Ring wurde mit antihypertensiven Eigenschaften in Verbindung gebracht . Dies war ein wichtiges Forschungsgebiet in der jüngsten Forschung .

Antidiabetische Aktivität

Verbindungen mit dem 1,2,4-Benzothiadiazin-1,1-dioxid-Ring sollen eine antidiabetische Aktivität zeigen . Dies macht sie möglicherweise nützlich bei der Behandlung von Diabetes .

Antikrebs-Eigenschaften

Der 1,2,4-Benzothiadiazin-1,1-dioxid-Ring wurde mit Antikrebs-Eigenschaften in Verbindung gebracht . Dies deutet auf mögliche Anwendungen in der Krebsbehandlung hin

Eigenschaften

IUPAC Name |

2-[(1,1-dioxo-1-benzothiophen-2-yl)methoxycarbonylamino]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO6S/c14-11(15)6-13-12(16)19-7-9-5-8-3-1-2-4-10(8)20(9,17)18/h1-5H,6-7H2,(H,13,16)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOLZWJIOHWPHC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(S2(=O)=O)COC(=O)NCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

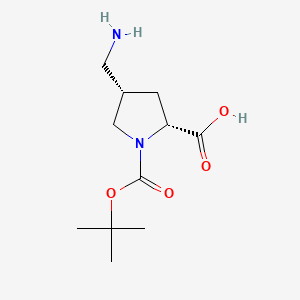

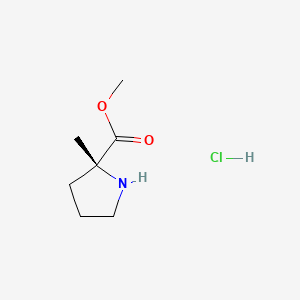

![7-tert-butyl 3-ethyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate](/img/structure/B597809.png)